molecular formula C21H24N2OS2 B12151899 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12151899
M. Wt: 384.6 g/mol
InChI Key: YQAXJCQANUQUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,4-Dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic compound featuring a benzothieno[2,3-d]pyrimidinone core. This scaffold is synthesized via the Gewald reaction, starting from cyclohexanone, ethyl cyanoacetate, sulfur, and secondary amines to form ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (1). Subsequent cyclization with formamide yields 5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (2), which undergoes chlorination and substitution with a 3,4-dimethylbenzylthiol group to produce the target compound .

The compound’s structure includes a sulfur-containing thienopyrimidine ring fused to a cyclohexane moiety, with a 3-ethyl group at position 3 and a 3,4-dimethylbenzylsulfanyl substituent at position 2. These structural features are critical for modulating its physicochemical and biological properties.

Properties

Molecular Formula

C21H24N2OS2

Molecular Weight

384.6 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H24N2OS2/c1-4-23-20(24)18-16-7-5-6-8-17(16)26-19(18)22-21(23)25-12-15-10-9-13(2)14(3)11-15/h9-11H,4-8,12H2,1-3H3

InChI Key

YQAXJCQANUQUSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=C(C=C3)C)C)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the benzothieno[2,3-d]pyrimidinone core.

    Introduction of the 3,4-Dimethylbenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the 3,4-dimethylbenzylsulfanyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules due to its unique functional groups.

Biology

  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities against various pathogens.
  • Anticancer Research : Investigated for its ability to inhibit cancer cell growth through specific molecular interactions.

Medicine

  • Therapeutic Potential : The compound is being evaluated for its effects on diseases such as cancer and infections. Its mechanism may involve:
    • Enzyme Inhibition : Interacting with enzymes that are crucial in metabolic pathways.
    • Receptor Modulation : Influencing cellular signaling pathways by binding to specific receptors.
    • Gene Expression Alteration : Modifying the expression of genes related to disease processes.

Industry

  • Material Development : Utilized in creating new materials and chemical processes due to its unique properties.

Case Studies and Research Findings

Research into the applications of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one has yielded promising results:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines.
  • Antimicrobial Effects : Research highlighted its efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
  • Biological Mechanisms : Molecular docking studies have provided insights into how this compound interacts with biological targets, paving the way for further optimization and development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Chlorine (e.g., 3,4-dichlorobenzyl in ) and bromine (e.g., 4-bromophenoxy in ) substituents enhance lipophilicity and may improve membrane permeability.

Steric Effects :

  • Bulky substituents like tert-butyl () may hinder interactions with enzyme active sites but improve selectivity by reducing off-target binding.

Biological Activity: Thienopyrimidine derivatives with halogenated or sulfur-containing substituents (e.g., ) have demonstrated antimicrobial activity in related studies .

Biological Activity

The compound 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one (commonly referred to as compound A ) is a member of the benzothienopyrimidine class of compounds. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

Compound A has the molecular formula C21H24N2OS2C_{21}H_{24}N_2OS_2 and features a complex structure that includes a benzothieno moiety, which is known for its pharmacological significance. The presence of sulfur and nitrogen in its structure suggests potential biological interactions that warrant exploration.

Biological Activity Overview

The biological activity of compound A has been investigated in various contexts, primarily focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the potential of compound A as an anticancer agent. A notable study screened a library of compounds on multicellular spheroids, revealing that compound A exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Compound A has also demonstrated antimicrobial properties. In vitro assays showed effective inhibition against various bacterial strains. The structure-activity relationship indicates that modifications to the benzyl group can enhance or diminish antimicrobial efficacy.

Anti-inflammatory Effects

Preliminary research suggests that compound A may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulates inflammatory cytokines

Detailed Research Findings

  • Anticancer Mechanism :
    • In a study conducted by Fayad et al., compound A was shown to inhibit cell viability in breast cancer cell lines with an IC50 value indicating potent activity. The study elucidated that compound A activates caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy :
    • An investigation into the antimicrobial properties revealed that compound A had significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics .
  • Anti-inflammatory Pathways :
    • Research indicated that compound A could inhibit the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(3,4-dimethylbenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C2 position of the pyrimidinone core. For example, refluxing 3-ethyl-2-sulfanyl derivatives with 3,4-dimethylbenzyl halides in dry pyridine under inert conditions yields the target compound. Reaction optimization should focus on solvent choice (e.g., ethanol for precipitation) and molar ratios of hydrazine hydrate to intermediate thiols to improve yields (70–85%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, particularly the ethyl group at N3 and the 3,4-dimethylbenzyl moiety at C2. Infrared (IR) spectroscopy validates the presence of sulfanyl (S–H/C–S) and carbonyl (C=O) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy .

Q. How can researchers evaluate the compound's solubility and stability for in vitro assays?

  • Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for solubility testing via UV-Vis spectroscopy. Stability studies should employ accelerated degradation conditions (e.g., pH variations, thermal stress) followed by HPLC-UV to monitor decomposition products. For hygroscopicity, dynamic vapor sorption (DVS) is recommended .

Advanced Research Questions

Q. How can regioselectivity challenges during C2 sulfanyl substitution be resolved?

  • Methodological Answer : Competing reactions at the pyrimidinone core can lead to byproducts. Employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) and optimize reaction times (e.g., 25 hours for hydrazine substitutions) to minimize side reactions. Computational modeling (DFT) can predict reactive sites and guide solvent selection (e.g., pyridine for nucleophilic activation) .

Q. What experimental designs are suitable for assessing the compound's bioactivity against inflammatory targets?

  • Methodological Answer : Use a randomized block design with split-plot arrangements for in vitro assays. For example:

  • Primary plots : Dose concentrations (e.g., 1–100 µM).
  • Subplots : Target enzymes (e.g., COX-1/COX-2 for anti-inflammatory activity).
  • Replicates : Triplicate measurements to account for variability.
    IC₅₀ values should be calculated using nonlinear regression models .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Conduct pharmacokinetic studies (e.g., plasma protein binding, microsomal stability) to identify degradation pathways. Structural modifications, such as introducing electron-withdrawing groups on the benzyl ring, may enhance metabolic resistance .

Q. What computational strategies are effective for SAR studies and target binding predictions?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystallographic targets (e.g., COX-2 PDB: 1PXX) to identify key interactions (e.g., hydrogen bonding with pyrimidinone carbonyl). Molecular dynamics simulations (GROMACS) assess binding stability over 100-ns trajectories. Validate predictions with mutagenesis studies on critical residues .

Q. How can researchers resolve ambiguities in NMR spectral data caused by tautomerism?

  • Methodological Answer : The pyrimidinone core may exhibit keto-enol tautomerism, leading to split signals. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to stabilize dominant tautomers. 2D NMR techniques (HSQC, HMBC) clarify through-space correlations and confirm substituent connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.